Vanadium nitride (VN)

Übersicht

Beschreibung

Vanadium nitride (VN) is an excellent alloy additive for steel-making. It has good physical and mechanical properties, better wear resistance than titanium nitride, and is the only material with anti-ferromagnetism in nitride .

Synthesis Analysis

VN can be synthesized using various methods such as ammonolysis sintering, carbothermal reduction nitridation, mechanochemical synthesis, hydrothermal synthesis, deposition, and magnesium thermal reduction . A novel method involves preparing a precursor via a microwave-assisted precipitation process, then preparing VN by reduction and nitridation of the precursor at 1150 °C . This method enhances the formation of VN by adjusting the particle size and structure of the precursor, increasing the contact area with N2 during the nitridation process .

Molecular Structure Analysis

VN has a cubic, rock-salt structure . The ν V–N characteristic absorption peaks are formed at 1050 cm −1 and 1090 cm −1 .

Chemical Reactions Analysis

The main reaction path for the synthesis of VN is V2O3→VO→VxCy(VC/ V2C/ V8C7/ V6C5)→VN . The thermodynamic analysis showed that the NH3 generated by the thermal decomposition of the precursor can be used directly as a reducing gas to reduce V2O5 .

Physical And Chemical Properties Analysis

VN is widely used in alloy components, coatings, battery materials, supercapacitor materials, and catalytic carriers due to its high melting point, excellent wear resistance, high-temperature stability, and excellent electrical conductivity . It has a large potential window in the range from −1.2 V to 0 V in alkaline aqueous solution, high electrical conductivity, and high specific capacitance .

Wissenschaftliche Forschungsanwendungen

1. Supercapacitors and Energy Storage

- Structure and Capacitive Properties : VN is promising for electrodes in supercapacitors due to its unique structure and electrochemical properties. It demonstrates capacitive properties in various aqueous electrolytes and maintains an acceptable rate capability in all electrolytes, showing about 80% of its maximal capacitance at a current load of 1 A/g (Glushenkov et al., 2010).

- Electrochemical Capacitor Microdevices : VN has been used in designing asymmetric electrochemical capacitor microdevices, showing long-term cycling ability and interesting energy and power densities (Eustache et al., 2013).

- High-Performance Anodes in Lithium-Ion Batteries : VN, due to its high energy density and chemical stability, is an effective anode material in lithium-ion batteries, offering high capacity and rate capability (Peng et al., 2016).

2. Catalyst and Chemical Reactions

- Catalysis for Nitrogen Reduction : VN's role as an active catalyst in the electrochemical nitrogen reduction reaction (NRR) to ammonia is significant, although its stability in different pH solutions is a focus of study (Manjunatha et al., 2020).

- Formic Acid Electrooxidation : Mesoporous VN, with its high surface area and electrical conductivity, is effective as a catalyst support for formic acid oxidation (Yang et al., 2012).

3. Mechanical and Structural Applications

- Mechanochemical Synthesis and Structural Characteristics : VN synthesized by mechanosynthesis exhibits distinct structural features with high microhardness, making it a candidate for structural materials (Roldan et al., 2010).

- Self-Lubricating Coatings : VN, combined with other materials like CrAlN, is used in multilayer coatings for its hardness and lubricious properties, making it attractive for dry machining of soft metals (Qiu et al., 2013).

4. Synthesis and Characterization

- Low-Temperature Synthesis : VN can be synthesized at relatively low temperatures using solid-state reactions, offering a unique approach to material preparation and characterization (Wang et al., 2017).

- Novel Synthesis Methods : Innovative methods like magnesiothermic reduction are explored for producing high-purity VN at low temperatures and short times (Wu et al., 2018).

Safety And Hazards

Zukünftige Richtungen

VN has received significant attention as a potential negative electrode material due to its remarkable theoretical and physical properties . The synthesis method of VN quantum dots could be applied to other metal compounds and has potential applications in catalysis, environmental protection, and other fields .

Eigenschaften

IUPAC Name |

azanylidynevanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N.V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKMWRVAJNPLFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

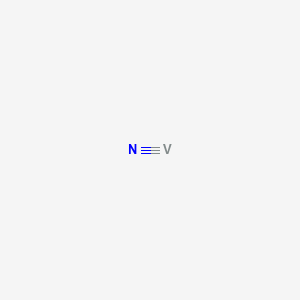

N#[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

VN, NV | |

| Record name | vanadium nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vanadium_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

64.948 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black solid; Insoluble in water; [Hawley] Dark powder; Insoluble in water; [MSDSonline] | |

| Record name | Vanadium nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Vanadium nitride (VN) | |

CAS RN |

24646-85-3 | |

| Record name | Vanadium nitride (VN) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24646-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium nitride (VN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024646853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium nitride (VN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Hydroxy-5-[2-(methacryloyloxy)ethyl]phenyl]-2H-benzotriazole](/img/structure/B1581641.png)